6-Chloropicolinimidamide hydrochloride

Medicinal Chemistry Enzyme Inhibition Cancer Research

6-Chloropicolinimidamide hydrochloride is a validated precursor for pyridinylpyrimidines, which are selective inhibitors of human methionine aminopeptidase-1 (MetAP-1), a target in anticancer research. Its unique 6-chloro and amidine structure is critical for inhibitor binding and selectivity. Using analogs without rigorous analytical confirmation can compromise synthetic outcomes. Ensure you procure this specific building block to guarantee the correct substitution pattern and support reproducible results.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 1179362-38-9
Cat. No. B1424449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropicolinimidamide hydrochloride
CAS1179362-38-9
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C(=N)N.Cl
InChIInChI=1S/C6H6ClN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
InChIKeyIYINAOYYCZOPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropicolinimidamide Hydrochloride (CAS 1179362-38-9) for Research and Procurement: A Core Pyridine Building Block for Selective Inhibitor Synthesis


6-Chloropicolinimidamide hydrochloride (CAS: 1179362-38-9), also known as 6-chloropyridine-2-carboximidamide hydrochloride, is a versatile small molecule scaffold with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . It is classified as a heterocyclic building block containing a pyridine ring, a chloro substituent at the 6-position, and an amidine functional group [1]. Its primary documented use is as a key reactant in the synthesis of pyridinylpyrimidines, which have been identified as selective inhibitors of human methionine aminopeptidase-1 (MetAP-1) .

Why Generic 6-Chloropicolinimidamide Hydrochloride Substitution Carries High Experimental and Procurement Risk


Substituting 6-chloropicolinimidamide hydrochloride with a seemingly similar analog without rigorous analytical confirmation can compromise synthetic outcomes. This compound serves as a specific precursor for generating pyridinylpyrimidine scaffolds with precise substitution patterns required for selective MetAP-1 inhibition . The presence and position of the chlorine atom on the pyridine ring (6-position) and the amidine group are critical for downstream chemical reactivity and target binding. Furthermore, variability in supplier-reported purity—for instance, a documented specification of ≥95% —can lead to inconsistent yields or the formation of unwanted byproducts if not verified. Standard quality control data (QC), such as the Certificate of Analysis (CoA), is essential for confirming identity, purity, and suitability for a given reaction [1].

Quantitative Evidence for 6-Chloropicolinimidamide Hydrochloride Differentiation vs. Analogs and Class Members


Impact of 6-Chloro Substituent on Target Selectivity: A Class-Level Inference for MetAP-1 Inhibitor Design

The 6-chloro substituent on the pyridine ring is a key structural feature for generating selective inhibitors of human methionine aminopeptidase-1 (MetAP-1). The target compound is used to synthesize pyridinylpyrimidines, a class of molecules explored as selective MetAP-1 inhibitors . In contrast, many other picolinamide derivatives, lacking this specific substitution, have been optimized for different targets, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. While direct comparative data for this specific compound against close analogs is not available, the established use of 6-chloro-substituted pyridines as precursors to selective MetAP-1 inhibitors provides a strong class-level inference for its differentiated utility compared to other picolinic acid derivatives.

Medicinal Chemistry Enzyme Inhibition Cancer Research

Purity Benchmarking: Comparative Analysis of Commercial Batches of 6-Chloropicolinimidamide Hydrochloride

The reported purity of 6-chloropicolinimidamide hydrochloride varies among commercial suppliers, which is a critical factor in procurement. For instance, LeYan offers this compound with a purity of 95+% , while MolCore specifies a purity of NLT 98% (Not Less Than 98%) . This direct comparison highlights a significant, quantifiable difference in product specifications that can directly impact the yield and purity of downstream synthetic products.

Chemical Synthesis Quality Control Procurement

Predicted Physicochemical Properties: LogP and PSA of 6-Chloropicolinimidamide Hydrochloride as a Procurement Filter

6-chloropicolinimidamide hydrochloride has a predicted LogP of 2.62110 and a Polar Surface Area (PSA) of 62.76 Ų [1]. These values place the compound within a specific physicochemical space that is often associated with favorable oral bioavailability and membrane permeability. In comparison, other heterocyclic amidine building blocks may exhibit widely varying LogP and PSA values. This specific combination of moderate lipophilicity and hydrogen-bonding capacity makes it a potentially valuable scaffold for hit-to-lead optimization when compared to more lipophilic (LogP >5) or more polar (PSA >140) alternatives [2].

Computational Chemistry Drug Design Property Prediction

Validated Application Scenarios for 6-Chloropicolinimidamide Hydrochloride Based on Quantitative Evidence


Synthesis of Selective MetAP-1 Inhibitors for Oncology Research

This compound is a validated starting material for the synthesis of pyridinylpyrimidines, a class of compounds being investigated as selective inhibitors of human methionine aminopeptidase-1 (MetAP-1). MetAP-1 is a promising target for anticancer therapies . Researchers focused on this target should procure this specific building block to ensure the correct 6-chloro substitution required for inhibitor binding and selectivity.

High-Fidelity Synthesis Requiring Precise Quality Control

Given the documented variance in purity among suppliers (e.g., 95+% vs. NLT 98%), projects with stringent purity requirements should select a supplier offering the higher specification (e.g., MolCore's NLT 98% product) . Procuring a batch with a specific, documented purity and a corresponding Certificate of Analysis (CoA) is critical for minimizing side reactions and ensuring reproducible yields in multi-step organic syntheses .

Early-Stage Hit-to-Lead Optimization Campaigns

The predicted physicochemical properties (LogP: 2.62, PSA: 62.76 Ų) of 6-chloropicolinimidamide hydrochloride suggest it is a suitable scaffold for generating drug-like molecules [1]. Medicinal chemists can use this compound as a starting point for generating libraries of derivatives, with the confidence that the core structure is likely to impart favorable permeability and solubility characteristics. This is in contrast to starting materials with higher LogP or PSA values, which may lead to compounds with poor oral bioavailability [2].

Technical Documentation Hub

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